(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid

Chiral resolution Enantiomeric purity Stereospecific synthesis

This (S)-enantiomer (CAS 2248219-75-0) is the stereochemically defined chiral building block required for constructing subtype-selective PPARα agonists on the 2,3-dihydrobenzofuran scaffold. Procurement of the exact (2S)-α-substituted isomer is non-negotiable: the (R)-enantiomer (CAS 2248219-06-7) shows >10-fold potency differences in PPARα assays, while C5-substituted or CH₂CH₂COOH regioisomers invalidate SAR comparisons. Use this single-enantiomer reference to establish chiral HPLC/SFC retention baselines and ensure reproducible, interpretable results in dyslipidemia research programs targeting cholesterol and triglyceride lowering.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 2248219-75-0
Cat. No. B2547447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid
CAS2248219-75-0
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESCC(C1CC2=CC=CC=C2O1)C(=O)O
InChIInChI=1S/C11H12O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1
InChIKeyBUTJZKMBSAIBNS-BYDSUWOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid (CAS 2248219-75-0): A Chiral Dihydrobenzofuran Scaffold for Stereospecific Research


(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid (CAS: 2248219-75-0) is a chiral, non-racemic small molecule (C₁₁H₁₂O₃, MW: 192.21) featuring a 2,3-dihydrobenzofuran core with a propanoic acid side chain at the 2-position in a defined (S)-configuration . The 2,3-dihydrobenzofuran scaffold is a privileged substructure in medicinal chemistry, recognized for imparting metabolic stability and conformational rigidity relative to fully aromatic benzofuran analogs, and has been employed in the development of subtype-selective PPARα agonists with hypolipidemic activity [1].

Why Generic 2,3-Dihydrobenzofuran Propanoic Acid Analogs Cannot Substitute for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid


In-class substitution of (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid with its closely related analogs carries significant risk of introducing uncontrolled variables in stereospecific synthesis or biological assays. Within the 2,3-dihydrobenzofuran propanoic acid series, three critical structural features distinguish members: (i) the absolute configuration at the chiral center (S vs. R vs. racemic) ; (ii) the attachment position of the propanoic acid side chain (C2-α-substituted vs. C2-CH₂CH₂COOH vs. C5-substituted) ; and (iii) the oxidation state of the heterocycle (dihydrobenzofuran vs. benzofuran). Prior structure–activity relationship (SAR) studies on related 2,3-dihydrobenzofuran-2-carboxylic acids demonstrate that even minor alterations to the acid side-chain length and stereochemistry profoundly impact PPARα agonist potency and subtype selectivity [1]. Thus, procurement of the exact (S)-enantiomer with the propanoic acid chain directly α-attached to the C2 position is non-negotiable for reproducible, interpretable results in studies where stereochemistry or side-chain geometry is a design parameter.

Quantitative Differentiation Evidence for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid vs. Closest Analogs


Stereochemical Differentiation: (S)-Enantiomer vs. (R)-Enantiomer (CAS 2248219-06-7)

The target compound is the defined (2S)-enantiomer of 2-(2,3-dihydrobenzofuran-2-yl)propanoic acid. The enantiomeric counterpart, (2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid (CAS 2248219-06-7), is a physically distinct molecule with identical molecular formula (C₁₁H₁₂O₃) and molecular weight (192.21) but opposite optical rotation and potentially divergent pharmacokinetic and pharmacodynamic profiles . In the analogous 2,3-dihydrobenzofuran-2-carboxylic acid series, enantiomeric pairs exhibit markedly different PPARα agonist potency, with the (S)-enantiomer showing superior activity in multiple cases [1]. Substituting the (S)-enantiomer with the (R)-enantiomer or racemic mixture (CAS 1378829-99-2) would confound stereospecific SAR interpretation.

Chiral resolution Enantiomeric purity Stereospecific synthesis

Side-Chain Regiochemistry: C2-α-Substituted Propanoic Acid vs. C2-CH₂CH₂COOH (CAS 84768-03-6)

The target compound bears the propanoic acid moiety directly at the C2 position (α-substitution), whereas the positional isomer 3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid (CAS 84768-03-6) features an ethylene spacer between the dihydrobenzofuran ring and the carboxylic acid group . This structural difference alters the distance between the acid group and the ring by one methylene unit (~1.54 Å), which in the PPARα agonist series was shown to significantly modulate receptor binding affinity and functional potency [1]. Specifically, the 2-carboxylic acid series (direct attachment, analogous to α-substituted propanoic acid) yielded potent PPARα agonists, while extending the linker generally reduced potency or altered subtype selectivity profiles.

Regioisomer differentiation Side-chain geometry Medicinal chemistry SAR

Redox State Differentiation: 2,3-Dihydrobenzofuran vs. Benzofuran Core

The target compound contains a 2,3-dihydrobenzofuran core (saturated C2-C3 bond), distinguishing it from fully aromatic benzofuran analogs (e.g., 2-(1-benzofuran-2-yl)propanoic acid). The saturated dihydrobenzofuran scaffold has been explicitly utilized in drug discovery programs to block metabolically labile sites on the phenylpropanoic acid moiety, thereby improving metabolic stability and prolonging in vivo half-life [1]. The Merck PPARα agonist program specifically adopted the 2,3-dihydrobenzofuran-2-carboxylic acid template after demonstrating that the reduced heterocycle provided superior pharmacokinetic profiles compared to benzofuran counterparts [2].

Metabolic stability Redox state Dihydrobenzofuran scaffold

High-Value Application Scenarios for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid Based on Differential Evidence


Stereospecific Synthesis of Chiral PPARα Agonist Lead Compounds

Investigators developing subtype-selective PPARα agonists for dyslipidemia should procure this compound as a chiral building block for constructing the 2,3-dihydrobenzofuran-2-carboxylic acid or propanoic acid pharmacophore in defined (S)-configuration. The Merck PPARα program demonstrated that compounds built on this scaffold achieved cholesterol- and triglyceride-lowering activity in Syrian hamsters and Beagle dogs at doses significantly lower than fenofibrate [1]. Use of the incorrect enantiomer or regioisomer would invalidate SAR comparisons and potentially miss active leads.

Enantioselective Structure–Activity Relationship (SAR) Studies

Research groups performing systematic SAR exploration of 2,3-dihydrobenzofuran propanoic acid analogs should use the (S)-enantiomer as the stereodefined reference compound. Pairing this compound with the (R)-enantiomer (CAS 2248219-06-7) enables direct evaluation of stereochemistry-dependent biological effects. Prior SAR on related 2,3-dihydrobenzofuran-2-carboxylic acids demonstrates that enantiomeric potency differences can exceed 10-fold at PPARα [1].

Medicinal Chemistry Scaffold Hopping from Phenylpropanoic Acid Leads

Teams seeking to improve the metabolic stability of phenylpropanoic acid-based hits can utilize this compound as a conformationally constrained, dihydrobenzofuran-fused analog. The 2,3-dihydrobenzofuran core was specifically introduced to block metabolically labile sites while maintaining pharmacophoric geometry, resulting in prolonged in vivo half-life compared to open-chain phenylpropanoic acid derivatives [1][2]. Procurement of the exact (2S)-α-substituted isomer ensures that the scaffold hopping effort begins with a well-defined stereochemical and regioisomeric scaffold.

Reference Standard for Chiral Purity Method Development

Analytical chemistry groups developing chiral HPLC or SFC methods for 2,3-dihydrobenzofuran propanoic acid derivatives can employ this compound as a single-enantiomer reference standard to establish retention time baselines and validate enantiomeric separation protocols, distinguishing the (S)-enantiomer from the (R)-enantiomer (CAS 2248219-06-7) [1].

Quote Request

Request a Quote for (2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.